N-(1-methyl-2-oxoindolin-5-yl)cyclohexanesulfonamide
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Overview
Description
N-(1-methyl-2-oxoindolin-5-yl)cyclohexanesulfonamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
The primary target of N-(1-methyl-2-oxoindolin-5-yl)cyclohexanesulfonamide is procaspase-3 , a key enzyme regulating apoptosis responses . This compound is part of a series of novel small molecules designed to activate procaspase-3 .
Mode of Action
This compound interacts with its target, procaspase-3, to induce apoptosis, a programmed cell death process . This interaction leads to notable cytotoxicity, particularly in cancer cells .
Biochemical Pathways
The compound affects both the extrinsic and intrinsic pathways of the apoptotic machine . These pathways involve a large group of cysteine proteases enzymes, including caspase-3 . The activation of procaspase-3 by the compound leads to the induction of apoptosis and ultimately causes the death of cancer cells .
Result of Action
The compound shows notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC‐3, and lung cancer NCI‐H23 . It induces late cellular apoptosis and accumulates cells in the S phase of the cell cycle . The most potent compound in the series was found to be three- to five-fold more cytotoxic than PAC-1, the first procaspase-3 activating compound, in the three cancer cell lines tested .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-2-oxoindolin-5-yl)cyclohexanesulfonamide typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Cyclohexanesulfonamide Group: The cyclohexanesulfonamide group can be introduced through sulfonation reactions, where cyclohexylamine reacts with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-2-oxoindolin-5-yl)cyclohexanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(1-methyl-2-oxoindolin-5-yl)acetamide: Similar structure but with an acetamide group instead of a cyclohexanesulfonamide group.
N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide: Similar structure but with a benzenesulfonamide group instead of a cyclohexanesulfonamide group.
Uniqueness
N-(1-methyl-2-oxoindolin-5-yl)cyclohexanesulfonamide is unique due to its specific combination of the indole moiety and the cyclohexanesulfonamide group.
Properties
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)cyclohexanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-17-14-8-7-12(9-11(14)10-15(17)18)16-21(19,20)13-5-3-2-4-6-13/h7-9,13,16H,2-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKWDUJNQNLYPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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